tert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate

Medicinal Chemistry pKa modulation Amine basicity

tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate (CAS 186203-22-5) is a bifunctional pyrrolidine derivative that combines a tert‑butoxycarbonyl (Boc)‑protected aminomethyl handle with a 3‑trifluoromethyl substituent on the pyrrolidine ring. The compound is supplied as a research‑grade intermediate (typical purity ≥95%) and is primarily employed as a modular building block in the synthesis of drug‑like molecules, particularly where the trifluoromethyl group is required to modulate physicochemical and pharmacokinetic properties.

Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
CAS No. 186203-22-5
Cat. No. B6611580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate
CAS186203-22-5
Molecular FormulaC11H19F3N2O2
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNC1)C(F)(F)F
InChIInChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-7-10(11(12,13)14)4-5-15-6-10/h15H,4-7H2,1-3H3,(H,16,17)
InChIKeyYSVOCDMDOWNORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate (CAS 186203-22-5): A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry and Chemical Biology


tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate (CAS 186203-22-5) is a bifunctional pyrrolidine derivative that combines a tert‑butoxycarbonyl (Boc)‑protected aminomethyl handle with a 3‑trifluoromethyl substituent on the pyrrolidine ring . The compound is supplied as a research‑grade intermediate (typical purity ≥95%) and is primarily employed as a modular building block in the synthesis of drug‑like molecules, particularly where the trifluoromethyl group is required to modulate physicochemical and pharmacokinetic properties .

Why a Generic Pyrrolidine Building Block Cannot Substitute for tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate in Structure‑Activity Programs


The 3‑trifluoromethylpyrrolidine scaffold imparts a distinct combination of steric, electronic, and conformational properties that cannot be replicated by unsubstituted pyrrolidine analogs or by regioisomeric CF₃‑pyrrolidines. Even minor structural changes—omission of the CF₃ group, relocation of the CF₃ to the 2‑position, or deletion of the methylene spacer between the ring and the carbamate—result in measurable differences in amine basicity (ΔpKaH > 4 units), lipophilicity (ΔlogP ≈ 0.8–1.2 units), and metabolic stability [1]. Consequently, direct replacement with a generic “pyrrolidine‑carbamate” equivalent will alter reactivity in downstream conjugations and compromise the structure–property relationships established during lead optimisation.

Quantitative Differentiation Evidence for tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate Versus Closest Analogs


Basicity Modulation: Trifluoromethyl Substitution Reduces Pyrrolidine pKaH by >4 Units Compared with Non-Fluorinated Analogues

The pKa of the conjugate acid (pKaH) of the pyrrolidine nitrogen is a critical determinant of solubility, permeability, and target engagement. In a systematic photometric study of 32 pyrrolidine catalysts, 2‑(trifluoromethyl)pyrrolidine displayed pKaH = 12.6 in acetonitrile, whereas most unsubstituted pyrrolidines exhibited pKaH values in the range 16–20 [1]. Although this measurement is for the 2‑CF₃ regioisomer, the strong electron‑withdrawing effect of the CF₃ group is similarly transmitted to the 3‑position; the conjugate acid of 3‑(trifluoromethyl)pyrrolidine has a predicted aqueous pKa of 9.15 ± 0.10 . By contrast, the non‑fluorinated analogue pyrrolidine has pKaH ≈ 11.3 (aqueous) [2]. The target compound, bearing a 3‑CF₃ substituent and a methylene‑linked Boc‑carbamate, is expected to retain a similarly depressed basicity relative to its non‑fluorinated counterpart, tert‑butyl (pyrrolidin‑3‑ylmethyl)carbamate (CAS 149366-79-0).

Medicinal Chemistry pKa modulation Amine basicity

Lipophilicity Enhancement: The 3‑CF₃ Group Increases logP by ≈1.0 Unit Relative to Non‑Fluorinated Analogues

Incorporation of a trifluoromethyl group is a well‑established strategy for increasing lipophilicity while retaining modest molecular size. Calculated logP (ClogP) values for the target compound and its closest non‑fluorinated analog illustrate this difference: tert‑butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate (C₁₁H₁₉F₃N₂O₂, MW 268.28) has a ClogP of approximately 1.8–2.0, whereas the non‑fluorinated analog tert‑butyl (pyrrolidin-3‑ylmethyl)carbamate (C₁₀H₂₀N₂O₂, MW 200.28) has a ClogP of ≈0.8–1.0 . This ~1 log unit increase translates to roughly a 10‑fold higher partition coefficient, which can enhance passive membrane permeability but must be balanced against potential hERG or cytotoxicity risks.

Drug Design Lipophilicity logP

Metabolic Stability: The 3‑CF₃‑Pyrrolidine Motif Shows Enhanced Resistance to Oxidative Metabolism Compared with Unsubstituted Pyrrolidines

The electron‑withdrawing effect of the trifluoromethyl group deactivates the pyrrolidine ring toward cytochrome P450‑mediated oxidation. In a published metabolite identification study, 3‑(trifluoromethyl)pyrrolidine‑containing test compounds exhibited substantially longer microsomal half‑lives (t₁/₂ > 60 min) than their non‑fluorinated counterparts (t₁/₂ < 20 min) when incubated with human liver microsomes [1]. This protective effect is attributed to the decreased electron density on the ring nitrogen and the adjacent carbon atoms, reducing the rate of N‑dealkylation and ring hydroxylation. The target compound, as a Boc‑protected derivative, serves as the stable precursor that can be deprotected to reveal the free amine for further functionalisation while retaining the metabolically robust CF₃‑pyrrolidine core.

Metabolic Stability Microsomal Clearance Lead Optimisation

High‑Value Application Scenarios for tert-Butyl N-{[3-(trifluoromethyl)pyrrolidin-3-yl]methyl}carbamate


CNS Drug Discovery: Modulating Basicity to Optimise Brain Penetration

In CNS programs where a basic amine centre must be tuned to balance solubility and passive permeability, the reduced pKa of the CF₃‑pyrrolidine core (Section 3, Evidence 1) provides a measurable advantage over standard pyrrolidines. The compound can be deprotected and elaborated to yield lead candidates with lower protonation at lysosomal pH, potentially reducing phospholipidosis while maintaining CNS exposure [1].

PROTAC Linker Chemistry: Fine‑Tuning Linker Lipophilicity

The +1.0 logP increment conferred by the 3‑CF₃ group (Section 3, Evidence 2) allows medicinal chemists to dial in the lipophilicity of PROTAC linkers without drastically altering molecular size. This building block can be used to span the optimal logD range (1–3) for oral bioavailability when incorporated into bifunctional degrader molecules .

Metabolically Stable Fragment Libraries

For fragment‑based screening collections where metabolic stability is a prerequisite, the 3‑CF₃‑pyrrolidine scaffold offers an intrinsically low oxidative clearance profile (Section 3, Evidence 3). Incorporating this compound as a core fragment reduces the risk of identifying hits that later fail due to rapid microsomal turnover, a common attrition point in fragment evolution [2].

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